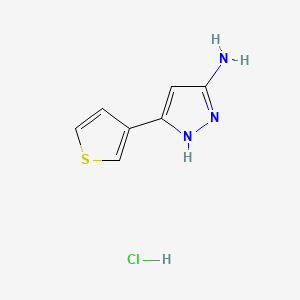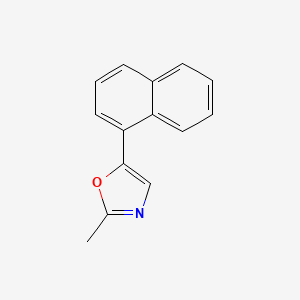
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C8H5ClF3NO3 It is characterized by the presence of a trifluoroethanol group attached to a chloronitrophenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-nitrobenzaldehyde and trifluoroethanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Commonly used reagents include sulfuric acid or sodium hydroxide.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions vary based on the desired transformation, often involving specific temperatures and solvents.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction produces amines.
Applications De Recherche Scientifique
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanol group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol can be compared with similar compounds such as:
1-(3-Chloro-5-nitrophenyl)ethanone: This compound lacks the trifluoroethanol group, resulting in different chemical and biological properties.
3-Chloro-5-nitrophenylmethanol: Similar in structure but with a methanol group instead of trifluoroethanol, leading to variations in reactivity and applications.
1-(3,5-Dichlorophenyl)ethanone:
The uniqueness of this compound lies in its trifluoroethanol group, which imparts distinct chemical properties and enhances its potential for diverse applications.
Propriétés
Formule moléculaire |
C8H5ClF3NO3 |
|---|---|
Poids moléculaire |
255.58 g/mol |
Nom IUPAC |
1-(3-chloro-5-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)8(10,11)12)2-6(3-5)13(15)16/h1-3,7,14H |
Clé InChI |
INZCGTGFJMDZJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)








![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)



